molecular formula C21H17ClN4O4S2 B2851500 N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 850916-06-2

N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2851500
CAS No.: 850916-06-2
M. Wt: 488.96
InChI Key: DDGUMMSOBNMVBG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thienopyrimidine core, a nitrophenyl group, and a chloro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thiourea, ammonium thiocyanate, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antidiabetic and anticancer activities, as well as its mechanism of action based on recent studies.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core linked to a chlorinated aromatic group and a sulfanyl acetamide moiety. The synthesis typically involves multi-step reactions including the formation of the thieno[3,2-d]pyrimidine scaffold and subsequent functionalization with various substituents.

Antidiabetic Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as antidiabetic agents. For instance, a series of related compounds demonstrated significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. The mechanism involves binding interactions with specific amino acid residues in the enzyme's active site, leading to reduced glucose absorption in the intestine.

Table 1: Antidiabetic Activity of Related Compounds

Compound IDStructureIC50 (µM)Mechanism of Action
5o5o Structure12.5α-glucosidase inhibition
5n5n Structure15.0α-glucosidase inhibition
5p5p Structure18.0α-glucosidase inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). The antiproliferative effects were assessed through MTT assays, revealing that the compound exhibits cytotoxicity comparable to standard chemotherapeutics like 5-fluorouracil.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several derivatives indicated that compounds with specific substitutions on the thieno[3,2-d]pyrimidine nucleus showed enhanced cytotoxicity. For example:

  • Compound 5o demonstrated an IC50 value of 25 µM against HepG2 cells.
  • Compound 5n showed an IC50 value of 30 µM against A549 cells.

These results suggest a structure-activity relationship where specific functional groups enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with target proteins via hydrogen bonding and hydrophobic interactions. Molecular docking studies have elucidated these interactions at the atomic level:

  • Hydrogen Bonding : Key residues in target enzymes form hydrogen bonds with the nitrogen and oxygen atoms in the compound.
  • Hydrophobic Interactions : The chlorinated phenyl group engages in hydrophobic contacts with amino acid side chains.

Table 2: Interaction Analysis with Target Proteins

Target ProteinKey InteractionsBinding Affinity (kcal/mol)
α-glucosidaseH-bond with Glu276-7.8
Topoisomerase IPi-pi stacking with Phe298-9.1

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-12-2-3-13(10-16(12)22)23-18(27)11-32-21-24-17-8-9-31-19(17)20(28)25(21)14-4-6-15(7-5-14)26(29)30/h2-7,10H,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGUMMSOBNMVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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